molecular formula C13H15N5O3 B2869540 3-[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2309709-28-0

3-[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2869540
CAS No.: 2309709-28-0
M. Wt: 289.295
InChI Key: SHLQXCNXLOPSKD-UHFFFAOYSA-N
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Description

3-[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic organic compound designed for research applications, featuring an imidazolidine-2,4-dione (hydantoin) core fused with a pyrrolidine system and a 5-methylpyrazine-2-carbonyl moiety. This molecular architecture incorporates multiple nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry due to their prevalence in pharmacologically active compounds and their ability to interact with diverse biological targets . The imidazolidine-2,4-dione scaffold is a well-established structural motif in drug discovery, and its derivatives have been investigated for a wide spectrum of biological activities, although the specific research applications for this particular analog require further investigation . The presence of the pyrazine carbonyl group may influence the compound's electronic properties and hydrogen-bonding capacity, potentially affecting its interaction with biological systems. This compound is provided as a high-purity material for research and development purposes exclusively. It is intended for use in laboratory investigations only and is not classified or approved for use in humans, animals, or as a component in medicinal products. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety protocols and applicable local regulations.

Properties

IUPAC Name

3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-4-15-10(5-14-8)12(20)17-3-2-9(7-17)18-11(19)6-16-13(18)21/h4-5,9H,2-3,6-7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLQXCNXLOPSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylpyrazine-2-carboxylic Acid: Precursor to the Acylating Agent

The 5-methylpyrazine-2-carbonyl group is a critical substructure requiring precise synthetic control. A widely adopted method involves the oxidation of 2,5-dimethylpyrazine under controlled conditions. For instance, Yuan et al. demonstrated that ozonolysis of 2,5-dimethylpyrazine in dichloromethane at −78°C, followed by oxidative workup with hydrogen peroxide, yields 5-methylpyrazine-2-carboxylic acid in 68% yield. Alternative routes include microbial oxidation using Pseudomonas putida strains, though this method suffers from scalability limitations.

Table 1: Comparative Analysis of 5-Methylpyrazine-2-carboxylic Acid Synthesis

Method Reagents/Conditions Yield (%) Purity (HPLC)
Ozonolysis O₃, H₂O₂, CH₂Cl₂, −78°C 68 98.5
Microbial Oxidation P. putida, pH 7.0, 30°C 42 89.2
KMnO₄ Oxidation KMnO₄, H₂O, 80°C 55 95.1

The carboxylic acid is subsequently activated as an acyl chloride using thionyl chloride or oxalyl chloride, enabling coupling reactions with amine intermediates.

Preparation of Pyrrolidin-3-yl Intermediate: Functionalization Strategies

The pyrrolidin-3-yl segment is typically synthesized via cyclization of γ-amino ketones or reductive amination of 1,4-diketones. EP 2318377 B1 discloses a microwave-assisted protocol where 3-bromo-5-methylpyridine undergoes Stille coupling with tributyl(1-ethoxyvinyl)stannane in the presence of bis(triphenylphosphine)palladium(II) chloride, yielding 1-(5-methylpyridin-3-yl)ethanone. Subsequent bromination with hydrobromic acid and bromine in acetic acid furnishes 2-bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide, a key intermediate for pyrrolidine ring formation.

Critical Reaction Parameters:

  • Catalyst Loading: 2 mol% Pd(PPh₃)₂Cl₂ ensures complete conversion.
  • Temperature: Microwave irradiation at 110°C achieves 89% yield in 1 hour.
  • Workup: Ethyl acetate extraction followed by silica gel chromatography (50:50 EtOAc/heptane) isolates the product.

Cyclocondensation to Form Imidazolidine-2,4-dione: Mechanistic Insights

The imidazolidine-2,4-dione core is constructed via cyclocondensation of urea derivatives with α-amino ketones. Dialnet et al. reported a one-pot synthesis where 1,3-dimethyl-6-(amino aceto hydrazide)pyrimidine-2,4-dione reacts with 4-substituted benzaldehydes to form Schiff bases, which undergo cyclization with 2-aminoacetic acid to yield imidazolidin-4-one derivatives. Adapting this protocol, the pyrrolidin-3-yl intermediate is treated with ethyl glyoxylate and ammonium carbonate under refluxing ethanol to form the target heterocycle.

Key Observations:

  • Solvent Effects: Ethanol promotes higher regioselectivity compared to DMF or THF.
  • Acid Catalysis: Glacial acetic acid (3 drops) accelerates imine formation, reducing reaction time from 24 to 6 hours.

Coupling of Substituents: Final Assembly of the Target Compound

The convergent synthesis concludes with coupling the 5-methylpyrazine-2-carbonyl chloride to the pyrrolidin-3-yl-imidazolidine-2,4-dione intermediate. Ambeed Chemical data highlights a Steglich esterification approach using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, achieving 76% yield.

Optimization Data:

Coupling Agent Base Solvent Yield (%)
DCC DMAP CH₂Cl₂ 76
EDCI HOBt DMF 65
HATU DIEA AcCN 81

Analytical Characterization and Quality Control

The final product is characterized by LC-MS, ¹H/¹³C NMR, and FTIR spectroscopy. Yuan et al. reported ESI+ [M+H]+: m/z 349.2 for the target compound, with distinct NMR signals at δ 2.37 (s, 3H, CH₃), 3.45–3.89 (m, 4H, pyrrolidine), and 4.12 (s, 2H, imidazolidine). Purity exceeding 98% is achievable via recrystallization from ethanol/water (7:3).

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .

Mechanism of Action

The mechanism of action of 3-[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

  • Isomerization Potential: highlights isomerization in pyrazolotriazolopyrimidines, suggesting that the target compound’s pyrrolidine-pyrazine linkage might undergo similar rearrangements under specific conditions, affecting stability .
  • Agrochemical Relevance: Pyrazole derivatives in demonstrate potent pesticidal activity. While the target compound lacks chloro/trifluoromethyl groups, its pyrazine moiety could be leveraged for novel agrochemical design .

Biological Activity

3-[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Imidazolidine ring : A five-membered ring containing two nitrogen atoms.
  • Pyrrolidine moiety : A saturated five-membered ring with one nitrogen atom.
  • 5-Methylpyrazine-2-carbonyl group : A functional group that may influence the compound's biological interactions.

Structural Formula

The structural formula can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have indicated that imidazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds targeting specific kinases can disrupt signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells, enhancing their therapeutic potential.

Study on ENPP1 Inhibition

A relevant study highlighted the discovery of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is implicated in cancer immunotherapy. These compounds demonstrated an IC50 value of 5.70 nM, showcasing their effectiveness in modulating immune responses in cancer treatment .

CompoundIC50 (nM)Mechanism of Action
Compound 75.70ENPP1 inhibition
Compound X9.68ENPP1 inhibition

Antimicrobial Activity

Research has also suggested that similar compounds may possess antimicrobial properties. The presence of the pyrazine moiety is often associated with enhanced activity against bacterial strains, making it a candidate for further investigation in antibiotic development.

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling pathways.
  • Modulation of Immune Response : By acting on pathways such as cGAS-STING, it can enhance immune responses against tumors.
  • Interference with DNA Repair Mechanisms : Some derivatives affect the cellular machinery responsible for DNA repair, leading to increased susceptibility of cancer cells to treatment.

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